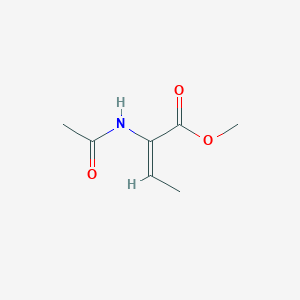
Methyl-2-N-acetyl crotanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-N-acetyl crotanoate: is an organic compound with the molecular formula C7H11NO3. It is a derivative of crotonic acid and is characterized by the presence of both ester and amide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-2-N-acetyl crotanoate can be synthesized through the reaction of crotonic acid with methylamine and acetic anhydride. The reaction typically involves the following steps:
Esterification: Crotonic acid is esterified with methanol in the presence of an acid catalyst to form methyl crotonate.
Amidation: Methyl crotonate is then reacted with methylamine to form the corresponding amide.
Acetylation: The final step involves acetylation of the amide with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl-2-N-acetyl crotanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-2-N-acetyl crotanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity. It can be used as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl-2-N-acetyl crotanoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in various biochemical pathways. For example, it can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl-2-N-acetyl crotanoate can be compared with other similar compounds such as:
Methyl crotonate: Lacks the amide functional group, making it less versatile in certain reactions.
N-acetyl crotonamide: Lacks the ester functional group, limiting its reactivity in esterification reactions.
Methyl-2-N-formyl crotanoate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both ester and amide functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (E)-2-acetamidobut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4+ |
InChI Key |
OKMUTEDILWZXOR-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C(=O)OC)/NC(=O)C |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















